molecular formula C14H20O3 B13999666 2-(4-Tert-butylphenoxy)ethyl acetate CAS No. 6807-12-1

2-(4-Tert-butylphenoxy)ethyl acetate

Katalognummer: B13999666
CAS-Nummer: 6807-12-1
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: WYQODQADGFDSGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Tert-butylphenoxy)ethyl acetate is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.3068 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)ethyl acetate typically involves the reaction of 4-tert-butylphenol with ethylene oxide, followed by esterification with acetic anhydride. The reaction conditions generally include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The raw materials used are commercially available, and the process is designed to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Tert-butylphenoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butylphenoxy)ethyl acetate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylphenoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) or interact with G protein-coupled receptors, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (4-tert-butylphenoxy)acetate: Similar in structure but with an ethyl group instead of an acetate group.

    4-tert-Butylphenoxyacetic acid: Contains a carboxylic acid group instead of an ester group.

    4-tert-Butylphenoxyethanol: Contains an alcohol group instead of an ester group

Uniqueness

2-(4-Tert-butylphenoxy)ethyl acetate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Eigenschaften

CAS-Nummer

6807-12-1

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

2-(4-tert-butylphenoxy)ethyl acetate

InChI

InChI=1S/C14H20O3/c1-11(15)16-9-10-17-13-7-5-12(6-8-13)14(2,3)4/h5-8H,9-10H2,1-4H3

InChI-Schlüssel

WYQODQADGFDSGS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.